molecular formula C13H17N5S B13044406 2-Methyl-4-((5AS,9AR)-4,5,5A,6,7,8,9,9A-octahydro-[1,2,4]triazolo[4,3-A][1,6]naphthyridin-1-YL)thiazole

2-Methyl-4-((5AS,9AR)-4,5,5A,6,7,8,9,9A-octahydro-[1,2,4]triazolo[4,3-A][1,6]naphthyridin-1-YL)thiazole

Cat. No.: B13044406
M. Wt: 275.38 g/mol
InChI Key: SNKCSAAASZOQGE-GXSJLCMTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-4-((5AS,9AR)-4,5,5A,6,7,8,9,9A-octahydro-[1,2,4]triazolo[4,3-A][1,6]naphthyridin-1-YL)thiazole is a complex heterocyclic compound. It features a triazole ring fused with a naphthyridine ring system, which is further connected to a thiazole moiety. This unique structure imparts the compound with a range of interesting chemical and biological properties, making it a subject of significant scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-((5AS,9AR)-4,5,5A,6,7,8,9,9A-octahydro-[1,2,4]triazolo[4,3-A][1,6]naphthyridin-1-YL)thiazole typically involves multi-step reactions starting from readily available precursors.

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-((5AS,9AR)-4,5,5A,6,7,8,9,9A-octahydro-[1,2,4]triazolo[4,3-A][1,6]naphthyridin-1-YL)thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

2-Methyl-4-((5AS,9AR)-4,5,5A,6,7,8,9,9A-octahydro-[1,2,4]triazolo[4,3-A][1,6]naphthyridin-1-YL)thiazole has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound exhibits significant biological activity, making it a candidate for drug development.

    Medicine: It has potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.

    Industry: The compound is used in the development of new materials with unique properties .

Mechanism of Action

The mechanism of action of 2-Methyl-4-((5AS,9AR)-4,5,5A,6,7,8,9,9A-octahydro-[1,2,4]triazolo[4,3-A][1,6]naphthyridin-1-YL)thiazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-4-((5AS,9AR)-4,5,5A,6,7,8,9,9A-octahydro-[1,2,4]triazolo[4,3-A][1,6]naphthyridin-1-YL)thiazole is unique due to its fused ring system, which imparts distinct chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C13H17N5S

Molecular Weight

275.38 g/mol

IUPAC Name

4-[(5aS,9aR)-4,5,5a,6,7,8,9,9a-octahydro-[1,2,4]triazolo[4,3-a][1,6]naphthyridin-1-yl]-2-methyl-1,3-thiazole

InChI

InChI=1S/C13H17N5S/c1-8-15-10(7-19-8)13-17-16-12-3-2-9-6-14-5-4-11(9)18(12)13/h7,9,11,14H,2-6H2,1H3/t9-,11+/m0/s1

InChI Key

SNKCSAAASZOQGE-GXSJLCMTSA-N

Isomeric SMILES

CC1=NC(=CS1)C2=NN=C3N2[C@@H]4CCNC[C@@H]4CC3

Canonical SMILES

CC1=NC(=CS1)C2=NN=C3N2C4CCNCC4CC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.